
Mahagonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is characterized by its unique structure, which includes a cyclohexene ring with various functional groups attached. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Mahagonate can be synthesized through several synthetic routes. One common method involves the reaction of 2-cyclohexen-1-one with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, to form the oxime derivative . The reaction is typically carried out in an organic solvent like ethanol under reflux conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques ensures the production of high-purity this compound for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Mahagonate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce amines .
Aplicaciones Científicas De Investigación
Mahagonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oxime derivatives.
Biology: this compound derivatives have been studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives in treating various diseases.
Industry: This compound is used in the production of fragrances and flavoring agents due to its unique aromatic properties
Mecanismo De Acción
The mechanism of action of Mahagonate involves its interaction with specific molecular targets. For example, in biological systems, this compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets can vary depending on the specific application and derivative of this compound .
Comparación Con Compuestos Similares
Mahagonate can be compared with other similar compounds, such as Poivrol and other oxime derivatives. While Poivrol has a more peppery note, this compound is characterized by its woody and floral nuances . This distinction makes this compound unique in its applications, particularly in the fragrance industry.
List of Similar Compounds
- Poivrol
- 2-Cyclohexen-1-one oxime
- Hydroxyimino derivatives
This compound’s unique structure and properties make it a valuable compound in various fields, from scientific research to industrial applications. Its versatility and potential for further development continue to drive interest in this compound.
Propiedades
Fórmula molecular |
C10H17NO2 |
|---|---|
Peso molecular |
183.25 g/mol |
Nombre IUPAC |
(6E)-6-hydroxyimino-2-methyl-5-propan-2-ylcyclohexen-1-ol |
InChI |
InChI=1S/C10H17NO2/c1-6(2)8-5-4-7(3)10(12)9(8)11-13/h6,8,12-13H,4-5H2,1-3H3/b11-9+ |
Clave InChI |
QMTPEVQEOGPPGW-PKNBQFBNSA-N |
SMILES isomérico |
CC1=C(/C(=N/O)/C(CC1)C(C)C)O |
SMILES canónico |
CC1=C(C(=NO)C(CC1)C(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


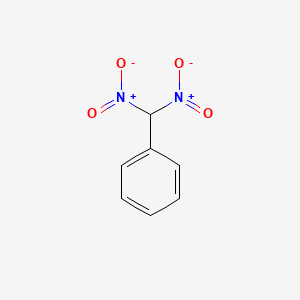
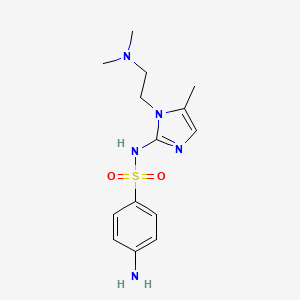
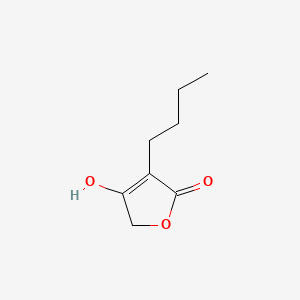
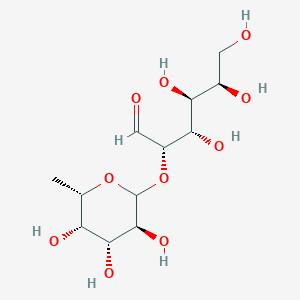
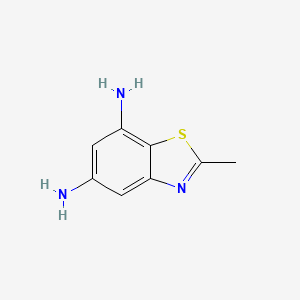
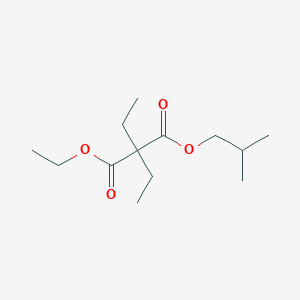
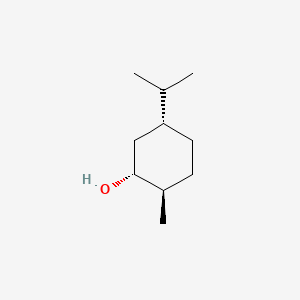

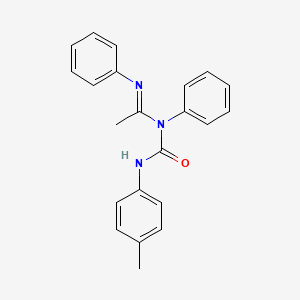
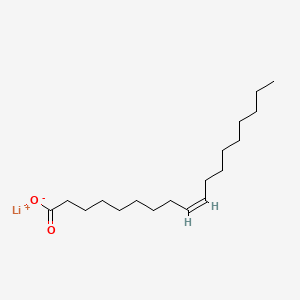

![n-[2-(Pyridin-2-yl)ethyl]butan-1-amine](/img/structure/B13797912.png)
![2-[(1S,2R,3R,4S,5R,6R)-3-(diaminomethylideneamino)-2,4,5-trihydroxy-6-[(2R,3R,4R,5S)-4-hydroxy-4-(hydroxymethyl)-5-methyl-3-[(2R,3S,4S,5R,6R)-4,5,6-trihydroxy-3-(methylamino)oxan-2-yl]oxyoxolan-2-yl]oxycyclohexyl]guanidine;sulfuric acid;hydrate](/img/structure/B13797918.png)

